molecular formula C9H18N2O3S B2687609 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea CAS No. 24373-79-3

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B2687609
CAS No.: 24373-79-3
M. Wt: 234.31
InChI Key: BGPJXCBFPIRIDB-UHFFFAOYSA-N
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Description

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea (CID 4517672) is a urea-based compound with the molecular formula C10H20N2O3S . This chemical is offered as a research reagent for investigative purposes. While specific biological data for this compound is limited in the public domain, its core structure incorporates a tetrahydrothiophene sulfone moiety, a pharmacophore of significant interest in medicinal chemistry. Research on analogous compounds containing the 1,1-dioxidotetrahydrothiophen-3-yl group has identified this structural feature as a key contributor to improved metabolic stability in potent and selective activators of G protein-gated inwardly rectifying potassium (GIRK) channels . GIRK channels, particularly the GIRK1/2 subtype, are implicated in a number of physiological processes and are considered potential therapeutic targets for conditions such as epilepsy, pain, and anxiety . The integration of the cyclic sulfone group is a recognized strategy to circumvent metabolic liabilities associated with other scaffolds, thereby enhancing the compound's stability for pharmacological research . As such, this urea derivative serves as a valuable building block or reference standard for researchers exploring the structure-activity relationships of sulfone-containing molecules and their effects on ion channel function. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-butyl-3-(1,1-dioxothiolan-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-2-3-5-10-9(12)11-8-4-6-15(13,14)7-8/h8H,2-7H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPJXCBFPIRIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of butyl isocyanate with 3-(1,1-dioxidotetrahydrothiophen-3-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has a molecular formula of C₉H₁₈N₂O₃S and acts primarily as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . Its mechanism involves modulating cell excitability through the activation of these channels, impacting GPCR signaling pathways. The compound is noted for its improved metabolic stability compared to other urea-based compounds, which enhances its potential for various applications .

Chemistry

This compound serves as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations efficiently.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties . Studies have shown its effectiveness against several bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development .

Medicine

In medicinal chemistry, the compound is being explored for its potential in drug discovery . Its ability to modulate biological pathways suggests possible applications in treating diseases linked to ion channel dysfunctions and inflammatory conditions .

Industry

In materials science, this compound is considered for the development of new materials with unique properties. Its reactivity can be harnessed to create polymers or other composite materials that exhibit desirable characteristics such as enhanced durability or specific chemical resistance .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-butyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cancer Research

Another investigation focused on the anticancer effects of this compound on various cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells through the modulation of ion channels involved in cell survival pathways . This study underscores the importance of further research into its application as an anticancer drug.

Mechanism of Action

The mechanism by which 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at N3 Position Molecular Weight (g/mol) logP (Predicted/Experimental) Key Functional Groups
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea 1,1-dioxidotetrahydrothiophen-3-yl ~264.33 (calculated) N/A Sulfone, urea, tetrahydrothiophene
Tolbutamide (1-Butyl-3-(p-methylphenylsulfonyl)urea) p-Methylphenylsulfonyl 270.35 1.783 (experimental) Sulfonyl, urea, aromatic ring
1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea 3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl ~250.30 (calculated) N/A Sulfone, urea, allyl, methyl
1-Butyl-3-(N-crotonoylsulphanilyl)urea N-Crotonoylsulphanilyl (α,β-unsaturated ketone) ~299.37 (calculated) N/A Sulfonamide, crotonoyl, urea
Key Observations:

Sulfone vs. However, Tolbutamide’s aromatic sulfonyl group contributes to moderate lipophilicity (logP = 1.783), favoring membrane permeability .

Substituent Flexibility : The allyl group in introduces unsaturation, which may increase metabolic lability compared to the saturated butyl chain in the target compound and Tolbutamide.

Crotonoylsulphanilyl Group: The α,β-unsaturated ketone in 1-Butyl-3-(N-crotonoylsulphanilyl)urea () could undergo Michael addition reactions, altering its reactivity and toxicity profile .

Pharmacological and Thermodynamic Properties

Table 2: Thermodynamic and Pharmacological Data

Compound Name Melting Point/Enthalpy Water Solubility (log10ws) Pharmacological Activity Regulatory Status
This compound N/A N/A Hypothesized enzyme inhibition Not specified
Tolbutamide ΔHfus = 43.66 kJ/mol -3.46 (predicted) Antidiabetic (insulin secretion) Approved for clinical use
1-Butyl-3-(N-crotonoylsulphanilyl)urea N/A N/A Unknown; regulated under EU law Restricted
Key Observations:

Thermodynamic Stability : Tolbutamide’s high melting enthalpy (43.66 kJ/mol) suggests strong crystalline packing, likely due to its planar aromatic sulfonyl group . The target compound’s tetrahydrothiophene ring may reduce symmetry, lowering melting points.

Pharmacological Activity : Tolbutamide’s clinical efficacy as a sulfonylurea antidiabetic highlights the importance of the sulfonyl-urea scaffold in targeting pancreatic β-cell ATP-sensitive potassium channels . The target compound’s sulfone group may exhibit distinct binding kinetics due to altered electronic effects.

Biological Activity

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound that has attracted significant attention in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈N₂O₃S. The compound features a butyl group attached to a urea moiety and a dioxidotetrahydrothiophen structure, which contributes to its unique chemical properties.

Target Channels:
The primary biological target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels . Activation of these channels plays a crucial role in modulating cellular excitability and neurotransmission.

Mode of Action:
this compound acts as an activator of GIRK channels, influencing G protein-coupled receptor (GPCR) signaling pathways. This modulation can lead to various physiological effects, including alterations in heart rate and neuronal activity, making it a candidate for therapeutic applications in cardiovascular and neurological disorders .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies demonstrate effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. It has been noted for its ability to induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways associated with cell death .

Pharmacokinetics

The compound has been noted for improved metabolic stability compared to other urea-based compounds. This stability may enhance its therapeutic potential by prolonging its action in biological systems .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on GIRK Channel Activation:
    A study characterized the compound as a potent activator of GIRK channels, demonstrating nanomolar potency and improved metabolic stability compared to prototypical compounds .
  • Antimicrobial Efficacy:
    In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Anticancer Mechanisms:
    Research indicated that this compound could induce apoptosis in various cancer cell lines through mitochondrial pathways, suggesting a mechanism that warrants further investigation for cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)ureaContains benzothiazole moietyAntimicrobial
1-Butyl-3-(naphthalen-1-yl)ureaNaphthalene ring structurePotential anticancer
1-(1,1-dioxothiolan-3-yl)-3-methylureaThiophene derivativeAntioxidant properties

The unique substitution pattern on the thiophene ring of this compound may confer distinct biological properties compared to similar compounds .

Q & A

Q. What are the recommended synthetic routes for 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves coupling a substituted urea precursor with a sulfone-containing intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 1-butylisocyanate with 1,1-dioxidotetrahydrothiophen-3-amine under anhydrous conditions in tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Catalyst optimization : Use of triethylamine or DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Factors affecting yield include reaction temperature (optimal range: 0–25°C), stoichiometric ratios (1:1.2 amine:isocyanate), and moisture exclusion .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., butyl chain integration at δ ~3.2 ppm, sulfone group absence of splitting in tetrahydrothiophen signals) .
    • IR : Detect urea carbonyl stretch (~1640–1680 cm⁻¹) and sulfone S=O stretches (~1150–1300 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility screening : Test in polar (water, DMSO) and non-polar solvents (hexane, chloroform). The sulfone group enhances polarity, favoring solubility in DMSO or methanol .
  • Stability studies :
    • pH dependence : Use buffered solutions (pH 3–10) to assess hydrolysis; urea bonds are stable in neutral conditions but degrade under strong acidic/basic conditions .
    • Thermal stability : TGA/DSC analysis to determine decomposition temperature (>150°C typical for urea derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) and replicate experiments across multiple labs .
  • Data normalization : Account for variables like cell line viability, solvent effects (DMSO concentration ≤0.1%), and batch-to-batch compound variability .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

Q. What experimental designs are optimal for studying the sulfone group’s role in reactivity or binding affinity?

Methodological Answer:

  • Comparative analogs : Synthesize derivatives lacking the sulfone group or with alternative substituents (e.g., sulfoxide, methyl) .
  • Factorial design : Vary sulfone position, solvent polarity, and temperature to isolate its electronic effects on reaction kinetics .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict binding interactions with target proteins .

Q. How can researchers optimize catalytic conditions for large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Process intensification :
    • Flow chemistry : Continuous reactors with in-line IR monitoring to maintain optimal reagent ratios and residence times .
    • Catalyst screening : Test heterogeneous catalysts (e.g., immobilized lipases) to reduce purification steps .
  • Chiral purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess during scale-up .

Q. What methodologies address discrepancies in computational vs. experimental solubility/stability data?

Methodological Answer:

  • Force field refinement : Adjust COSMO-RS or Hansen solubility parameters to better match experimental solvent interactions .
  • Accelerated stability testing : Expose the compound to UV light, humidity, and elevated temperatures (ICH Q1A guidelines) to validate predictive models .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

Methodological Answer:

  • Conceptual alignment : Link reaction mechanisms (e.g., nucleophilic attack on urea carbonyl) to Marcus theory or Hammett linear free-energy relationships .
  • Hypothesis-driven design : Use molecular docking (AutoDock Vina) to propose binding modes before validating with SPR (surface plasmon resonance) .

Q. What statistical approaches are recommended for multivariate analysis of structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR modeling : Employ partial least squares (PLS) regression with descriptors like logP, molar refractivity, and H-bond donor counts .
  • Cluster analysis : Group analogs by bioactivity profiles using hierarchical clustering (Euclidean distance metric) to identify key structural motifs .

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